molecular formula C21H20FN3O B8534401 1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(4-fluorophenyl)-4,5,6,7-tetrahydro-1-(phenylmethyl)-

1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(4-fluorophenyl)-4,5,6,7-tetrahydro-1-(phenylmethyl)-

Cat. No. B8534401
M. Wt: 349.4 g/mol
InChI Key: BZALDIDUIZJDRH-UHFFFAOYSA-N
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Patent
US09127001B2

Procedure details

A mixture of 1-[1-Benzyl-3-(4-fluoro-phenyl)-1,4,6,7-tetrahydro-pyrazolo[4,3-c]pyridin-5-yl]-ethanone (6e) (6.9 g, 20 mmol), ethanol (73 ml) and 10N aqueous HCl (137 ml) was stirred at 80° C. for 2 h and then overnight at room temperature. The mixture was concentrated in vacuo and the product was filtrated off and washed with a small amount of cold water to give 4.87 g of 1-Benzyl-3-(4-fluoro-phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine; hydrochloride (7b).
Name
Quantity
137 mL
Type
reactant
Reaction Step One
Quantity
73 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:16]2[CH2:15][CH2:14][N:13](C(=O)C)[CH2:12][C:11]=2[C:10]([C:20]2[CH:25]=[CH:24][C:23]([F:26])=[CH:22][CH:21]=2)=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl>C(O)C>[CH2:1]([N:8]1[C:16]2[CH2:15][CH2:14][NH:13][CH2:12][C:11]=2[C:10]([C:20]2[CH:21]=[CH:22][C:23]([F:26])=[CH:24][CH:25]=2)=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
6.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1N=C(C=2CN(CCC21)C(C)=O)C2=CC=C(C=C2)F
Name
Quantity
137 mL
Type
reactant
Smiles
Cl
Name
Quantity
73 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
at room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
the product was filtrated off
WASH
Type
WASH
Details
washed with a small amount of cold water

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=C(C=2CNCCC21)C2=CC=C(C=C2)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.87 g
YIELD: CALCULATEDPERCENTYIELD 79.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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